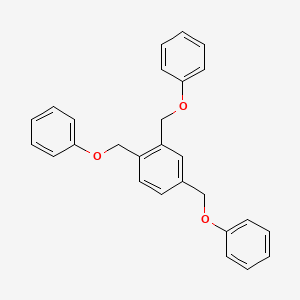

1,2,4-tris(phenoxymethyl)benzene

Description

1,2,4-Tris(phenoxymethyl)benzene is a trisubstituted benzene derivative with phenoxymethyl (-OCH₂C₆H₅) groups at the 1-, 2-, and 4-positions. Its structure allows for diverse intermolecular interactions, including π-π stacking and hydrogen bonding, which influence its crystallization behavior and thermal stability .

Properties

IUPAC Name |

1,2,4-tris(phenoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3/c1-4-10-25(11-5-1)28-19-22-16-17-23(20-29-26-12-6-2-7-13-26)24(18-22)21-30-27-14-8-3-9-15-27/h1-18H,19-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWBGCDKTIXFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=C(C=C2)COC3=CC=CC=C3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-tris(phenoxymethyl)benzene typically involves the reaction of 1,2,4-tris(bromomethyl)benzene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1,2,4-tris(phenoxymethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,4-tris(phenoxymethyl)benzene can undergo various chemical reactions, including:

Oxidation: The phenoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Formation of phenoxyacetic acid derivatives.

Reduction: Formation of 1,2,4-tris(hydroxymethyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2,4-tris(phenoxymethyl)benzene has several applications in scientific research, including:

Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research:

Catalysis: Used in the development of novel catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-tris(phenoxymethyl)benzene in its applications depends on the specific context. For example, in catalysis, the compound may act as a ligand, coordinating with metal centers to form active catalytic species. In materials science, its structural properties contribute to the formation of materials with desired electronic or optical characteristics.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

1,2,4-Tris(bromomethyl)benzene

- Structure : Bromomethyl (-CH₂Br) groups at 1-, 2-, and 4-positions.

- Key Features :

- Comparison: Unlike the phenoxymethyl derivative, bromomethyl groups enhance halogen bonding but reduce thermal stability due to weaker C–Br bonds compared to C–O linkages.

2,4,6-Triethyl-1,3,5-Tris(phenoxymethyl)benzene

- Structure: Ethyl groups at 2,4,6-positions and phenoxymethyl groups at 1,3,5-positions.

- Key Features: Crystallization: Forms concomitant solvates (e.g., tetrachloromethane and tetrahydrofuran solvates) due to flexible phenoxymethyl groups . Guest-Free Forms: Crystallization from ethyl acetate yields a guest-free structure, highlighting solvent-dependent polymorphism .

- Comparison: Ethyl substituents introduce steric hindrance, altering crystallization pathways compared to the unsubstituted 1,2,4-tris(phenoxymethyl)benzene.

1,3,5-Tris(4-formylphenyl)benzene

- Structure : Formyl (-CHO) groups on para-positions of peripheral phenyl rings.

- Applications : Used in covalent organic frameworks (COFs) for gas capture and photocatalysis .

- Comparison: The electron-withdrawing formyl groups enhance porosity in COFs, whereas phenoxymethyl groups favor non-covalent interactions for crystal engineering.

Thermal Stability and Decomposition

- 1,2,4-Tris(phenoxymethyl)benzene: Expected to exhibit high thermal stability (>230°C) based on analogs like chlorinated triazoles. Decomposition likely involves cleavage of C–O and C–N bonds, releasing NH₃, HCN, and aromatics .

- Chlorinated Triazole Derivatives: Compound 8 (2,4,6-Cl-substituted): Most stable (T₅% >300°C) due to electron-withdrawing Cl groups stabilizing the aromatic core . Comparison: Phenoxymethyl groups, being electron-donating, may lower thermal stability relative to chlorinated analogs but improve solubility.

Crystallization Behavior

Key Insight: Phenoxymethyl derivatives exhibit solvent-dependent polymorphism, whereas bromomethyl analogs prioritize halogen bonding.

Q & A

Basic Research Questions

Q. What are effective strategies to prevent solvate formation during crystallization of 1,2,4-tris(phenoxymethyl)benzene?

- Methodological Answer : Solvate formation can be minimized by solvent selection (e.g., avoiding ethyl acetate or tetrahydrofuran) and controlled cooling rates. Bhattacharya et al. demonstrated that nucleation in tetrachloromethane led to concomitant solvate formation, whereas ethyl acetate produced a guest-free polymorph. Adjusting supersaturation levels and incorporating anti-solvent techniques can further suppress solvate generation .

Q. What protocols are recommended for crystal structure determination of halogenated benzene derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-2018) for refinement. Hydrogen atoms should be placed in idealized positions and refined as riding atoms, with isotropic displacement parameters (Uiso) constrained to 1.2×Ueq of parent atoms. For brominated analogs, weak interactions like C–H⋯Br and Br⋯Br contacts (3.540–3.702 Å) must be analyzed to resolve supramolecular packing .

Q. How can reaction conditions be optimized for synthesizing triazole derivatives of 1,2,4-tris(phenoxymethyl)benzene?

- Methodological Answer : Reflux substituted benzaldehydes with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours. Post-reaction, reduce pressure to evaporate solvents and purify the solid via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can computational methods predict polymorphic outcomes during crystallization of 1,2,4-tris(phenoxymethyl)benzene?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model solvent-host interactions. For example, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data from acenaphthylene-based analogs reveal decomposition pathways, guiding solvent selection to favor guest-free polymorphs. Concomitant nucleation mechanisms require lattice energy calculations to prioritize stable forms .

Q. How do weak intermolecular interactions influence the supramolecular architecture of brominated analogs?

- Methodological Answer : In 1,2,4-tris(bromomethyl)benzene, asymmetric units exhibit C–H⋯Br hydrogen bonds (2.5–3.0 Å) and Br⋯Br contacts (3.540 Å), forming 1D chains. These interactions are critical for refining displacement parameters and validating anisotropic thermal motion using SHELXL. Comparative analysis with 1,3,5-tris(bromomethyl)benzene reveals conformational differences (cis vs. trans Br arrangements) impacting packing efficiency .

Q. How can spectral discrepancies in NMR and XRD data be resolved for structurally similar derivatives?

- Methodological Answer : For compounds with overlapping <sup>1</sup>H-NMR signals (e.g., phenoxymethyl groups), use 2D NMR (COSY, HSQC) to assign protons. Cross-validate with SCXRD bond lengths (e.g., C–Br = 1.970–1.974 Å) and angles (110.7–111.7°) should align with computational models. Discrepancies in torsional angles may indicate dynamic disorder, requiring TWINABS correction in refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.